3-Hydroxypropionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

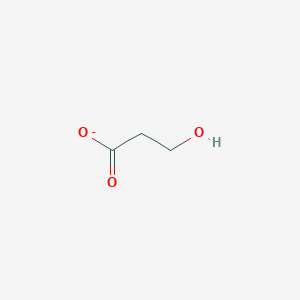

3-hydroxypropionate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3-hydroxypropionic acid. It has a role as a human metabolite. It derives from a propionate. It is a conjugate base of a 3-hydroxypropionic acid.

Applications De Recherche Scientifique

Biochemical Applications

1.1. Precursor for Bioplastics

3HP is a key precursor for the synthesis of poly(3-hydroxypropionate) (P(3HP)), which is a type of bioplastic. This polymer exhibits favorable properties such as biodegradability and biocompatibility, making it suitable for various applications in packaging and medical devices .

1.2. Metabolic Engineering

Recent advancements in metabolic engineering have enabled the production of 3HP through microbial fermentation processes. For instance, Halomonas bluephagenesis has been engineered to produce high yields of 3HP from substrates like 1,3-propanediol, showcasing its potential in sustainable chemical production .

Industrial Applications

2.1. Chemical Synthesis

3HP serves as a platform chemical from which numerous valuable chemicals can be derived, including acrylic acid and acrylamide. Its role as a building block in the chemical industry underscores its economic importance .

2.2. Polyhydroxyalkanoates (PHAs) Production

The incorporation of 3HP into polyhydroxyalkanoates (PHAs) has gained attention due to PHAs' applications in biodegradable materials. The synthesis of copolymers containing 3HP enhances the material properties such as flexibility and thermal stability .

Biomedical Applications

3.1. Tissue Engineering

Research indicates that polymers derived from 3HP can be utilized in tissue engineering applications due to their biocompatibility and ability to support cell growth. They are being explored for use in scaffolds for bone and cartilage regeneration .

3.2. Drug Delivery Systems

The low acidity of 3HP-based materials reduces the risk of irritation when used in drug delivery systems, making them suitable for various pharmaceutical applications .

Case Studies

4.1. Production Optimization

A study demonstrated the optimization of production pathways for 3HP using engineered strains of E. coli and H. bluephagenesis. These strains were modified to enhance yield and productivity, achieving up to 154 g/L of 3HP with a productivity rate of 2.4 g/L/h .

4.2. Environmental Impact Assessment

Life cycle assessments have been conducted to evaluate the environmental impact of producing 3HP from renewable resources compared to petrochemical routes. These studies indicate that biotechnological production methods significantly reduce carbon footprints, promoting sustainability in chemical manufacturing .

Summary Table: Key Applications of this compound

| Application Area | Description |

|---|---|

| Bioplastics | Used as a precursor for poly(this compound), contributing to biodegradable materials |

| Chemical Synthesis | Serves as a platform chemical for producing acrylic acid and other valuable chemicals |

| Tissue Engineering | Explored for scaffolds due to biocompatibility and support for cell growth |

| Drug Delivery Systems | Utilized in drug delivery systems with reduced irritation risk |

| Environmental Sustainability | Biotechnological production methods reduce carbon footprints compared to traditional methods |

Analyse Des Réactions Chimiques

1.1. Dehydration to Acrylic Acid

3HP undergoes intramolecular dehydration at elevated temperatures (≥140°C) to form acrylic acid, a reaction critical for industrial polymer production :

3 Hydroxypropionic acidΔAcrylic acid+H2O

Key factors :

1.2. Hydrolysis of Propiolactone

3HP is synthesized via propiolactone hydrolysis under acidic or basic conditions :

Propiolactone+H2O→3 Hydroxypropionic acid

Industrial relevance : Propiolactone is produced from ketene and formaldehyde .

1.3. Base-Induced Hydration of Acrylic Acid

Reversing dehydration, acrylic acid hydrates to 3HP in basic conditions :

Acrylic acid+H2ONaOH3 Hydroxypropionic acid

Limitation : Low equilibrium constant necessitates excess water .

2.1.1. Coenzyme A-Dependent Pathway

Microbes: Lactobacillus reuteri, Klebsiella pneumoniae

Reactions :

-

GlycerolGDHt PduCDE 3 HPA

-

3 HPAPduP AldDH 3 HP CoA

-

3 HP CoAPduL W3HP+ATP

Key features :

2.1.2. Coenzyme A-Independent Pathway

Microbes: Engineered Escherichia coli

Reactions :

-

GlycerolGDHt3 HPA

-

3 HPAALDH3HP

Challenges :

2.2. Malonyl-CoA Pathway

Microbes: Chloroflexus aurantiacus, engineered H. bluephagenesis

Reactions :

-

Acetyl CoAACCMalonyl CoA

-

Malonyl CoAMCR3HP+2NADPH

Performance :

2.3. This compound/4-Hydroxybutyrate (3HP/4HB) Cycle

Organisms: Metallosphaera sedula (thermoacidophilic archaea)

Key reactions :

-

Acetyl CoA+2CO2ACC3HP CoA

-

3HP CoADehydratase ReductasePropionyl CoA

Kinetic insights :

Comparative Analysis of Biosynthetic Pathways

Industrial and Metabolic Engineering Challenges

-

Toxicity Management : 3-HPA accumulation inhibits cell growth; strategies include dynamic pathway regulation and enzyme balancing .

-

Redox Balance : NAD+/NADPH regeneration limits yields; H. bluephagenesis overexpresses AdhP to enhance redox efficiency .

-

Thermostability : Enzymes from M. sedula retain activity at 65°C, enabling high-temperature bioprocessing .

Propriétés

Numéro CAS |

1190-23-4 |

|---|---|

Formule moléculaire |

C3H5O3- |

Poids moléculaire |

89.07 g/mol |

Nom IUPAC |

3-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6)/p-1 |

Clé InChI |

ALRHLSYJTWAHJZ-UHFFFAOYSA-M |

SMILES |

C(CO)C(=O)[O-] |

SMILES canonique |

C(CO)C(=O)[O-] |

Synonymes |

3-hydroxypropanoic acid 3-hydroxypropionate 3-hydroxypropionic acid beta-lactic acid hydracrylic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.